1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-22(2)16-10-20-11-17(21-16)25-14-7-8-23(12-14)18(24)9-13-5-3-4-6-15(13)19/h3-6,10-11,14H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXOXVPJJIBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound characterized by a unique combination of functional groups, including a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a fluorophenyl moiety. This structural diversity suggests potential biological activities that merit detailed examination.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O2, with a molecular weight of approximately 286.33 g/mol. The presence of the dimethylamino group enhances its solubility, which may influence its pharmacokinetic properties and biological activity.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The unique arrangement of functional groups allows for potential modulation of these targets, leading to various pharmacological effects.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase .
Table 1: Antitumor Activity of Related Pyrazole Derivatives
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties, as many pyrazole derivatives are known to exhibit such effects. Studies have shown that related compounds can act as analgesics by modulating pain pathways in animal models .
Table 2: Analgesic Activity of Pyrazole Derivatives
| Compound | Method Used | Effectiveness | Reference |
|---|---|---|---|
| Compound D | Acetic acid writhing test | Significant reduction in writhing | |
| Compound E | Eddy's hot plate method | Central analgesic activity observed |
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity significantly .
- Combination Therapy : Another investigation explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. This approach demonstrated improved efficacy in resistant cancer cell lines, highlighting the potential for combination therapies involving compounds like this compound .
Comparison with Similar Compounds
Structural and Functional Implications
Electronic and Steric Effects
Pharmacokinetic Considerations
- Molecular Weight : Analogs like the 3-methoxyphenyl variant (MW 356.4 g/mol) approach the upper limit for oral bioavailability, whereas the target compound (MW 344.4 g/mol) remains within favorable ranges .
- Solubility: The dimethylamino group in the target compound improves aqueous solubility relative to trifluoromethyl-substituted analogs .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Reaction Parameter Screening: Vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., Pd/C or CuI) to identify optimal conditions. Use HPLC or GC-MS to monitor reaction progress and byproduct formation .
- Purification Strategies: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the pyrrolidine ring, dimethylamino group, and fluorophenyl substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazine-pyrrolidine region .
- X-ray Crystallography: Determines absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding) in the solid state .
- Mass Spectrometry (MS): HRMS confirms molecular formula; tandem MS (MS/MS) identifies fragmentation pathways .
Q. What preliminary biological assays are recommended to assess activity?
Methodological Answer:
- In Vitro Screening: Conduct enzyme inhibition assays (e.g., kinases) or receptor-binding studies (e.g., GPCRs) at 1–100 µM concentrations. Compare with structurally similar compounds (Table 1) .
- Cytotoxicity Profiling: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to evaluate selectivity .
Table 1: Bioactivity of Structurally Related Compounds
| Compound Class | Key Functional Groups | Reported Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Dimethylamino, pyrrolidine | Anticancer, neuroprotective |
| Benzofuran derivatives | Fluorophenyl, pyrazine | Antimicrobial |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified pyrazine (e.g., methoxy instead of dimethylamino) or fluorophenyl (e.g., chloro substitution) groups. Compare IC₅₀ values in target assays .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., enzymes). Validate with mutagenesis studies .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13, UV light, and 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
- Plasma Stability Assays: Incubate with human plasma (37°C, 1–24 hours) to assess esterase-mediated hydrolysis of the pyrrolidine-ethanone linkage .
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Reproduibility Checks: Repeat assays in triplicate across independent labs. Standardize cell lines, serum batches, and assay protocols .
- Off-Target Profiling: Use proteome-wide affinity pulldown assays or CRISPR-Cas9 knockout models to identify confounding interactions .
Q. What role does the 2-fluorophenyl group play in target engagement?
Methodological Answer:
- Electron-Withdrawing Effects: The fluorine atom increases electrophilicity of the ethanone carbonyl, enhancing hydrogen-bonding with catalytic lysine residues in kinases. Confirm via isothermal titration calorimetry (ITC) .
- Lipophilicity Contribution: Replace fluorine with hydrogen or chlorine; measure logP changes and correlate with membrane permeability (Caco-2 assay) .
Data Contradiction Analysis Framework
Scenario: Discrepancies in IC₅₀ values across enzyme inhibition assays.
Resolution Steps:
Purity Verification: Re-analyze compound batches via HPLC (>98% purity required) .
Buffer Compatibility: Test assay buffers (e.g., Tris vs. HEPES) for ionic strength or metal ion interference .
Enzyme Source: Compare recombinant vs. native enzyme preparations (post-translational modifications may alter activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
